molecular formula C59H111N3O9S B038959 S-(2,3-Bis(palmitoyloxy)propyl)-N-palmitoylcysteinyl-alanyl-glycine CAS No. 117858-54-5

S-(2,3-Bis(palmitoyloxy)propyl)-N-palmitoylcysteinyl-alanyl-glycine

Cat. No.: B038959
CAS No.: 117858-54-5
M. Wt: 1038.6 g/mol
InChI Key: MELKZHAKCJIPSL-JYHYCRSOSA-N
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Description

“S-(2,3-Bis(palmitoyloxy)propyl)-N-palmitoylcysteinyl-alanyl-glycine” is a synthetic lipopeptide . It is a derivative of cysteine, a naturally occurring amino acid . The molecule contains a cysteine residue at the C-terminus and is often used in solid phase peptide synthesis .


Synthesis Analysis

The synthesis of this compound involves the coupling of Fmoc-Dhc (Pam)2-OH to the terminal serine residue using HOBt and DICI as activators . The two hydroxy groups are then acylated overnight with palmitic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 118 bonds, including 45 non-H bonds, 3 multiple bonds, 38 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 2 esters (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 sulfide .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It has a melting point of 77 - 82 °C . Its molecular formula is C53H83NO8S and its molecular weight is 894.31 .

Scientific Research Applications

Vaccine Adjuvant and Immunomodulation

S-[2,3-Bis(palmitoyloxy)propyl]-N-palmitoylcysteinyl-alanyl-glycine, known for its TLR2 agonist properties, plays a crucial role in enhancing immune responses when incorporated into peptide vaccines. The synthesis of this compound and its analogs has facilitated the development of self-adjuvanting lipopeptides, significantly advancing vaccine formulations. By conjugating these lipopeptides with antigenic peptides through click chemistry, researchers have achieved a fully convergent preparation method for potent vaccine adjuvants. This approach has demonstrated significant potential in promoting macrophage and B-cell activation, presenting a non-toxic and non-pyrogenic solution for enhancing the immunogenicity of vaccines and haptens (Wright et al., 2013).

Immunological Activation and Vaccine Design

The unique structural properties of S-[2,3-Bis(palmitoyloxy)propyl]-N-palmitoylcysteinyl-alanyl-glycine enable its incorporation into liposomes, serving as an effective anchor for antigens. This incorporation enhances the mitogenic activities of liposomal lipopeptides, offering up to two orders of magnitude increased potency compared to their free forms. The application of thiol-reactive functionalized lipopeptides, such as those with bromoacetyl derivatives, retains lymphocyte activation potency while facilitating chemoselective conjugation of HS-peptides to vesicle surfaces. This innovative approach aids in the optimization of liposomal-based synthetic vaccines, promising significant advancements in antigen-specific vaccination strategies (Roth et al., 2004).

Gene Delivery Systems

Amphiphilic chitosan derivatives bearing double palmitoyl chains have emerged as promising nanocarriers for plasmid DNA, leveraging the hydrophobic and hydrophilic properties of S-[2,3-Bis(palmitoyloxy)propyl]-N-palmitoylcysteinyl-alanyl-glycine analogs. These carriers self-assemble into nanosized particles, effectively condensing plasmid DNA and facilitating cellular entry with minimal cytotoxicity. This research opens new avenues for nonviral gene delivery, offering a safer and more efficient alternative to traditional viral vectors. Such systems could revolutionize gene therapy, providing targeted delivery mechanisms for genetic material with the potential to treat a wide range of genetic disorders (Pol et al., 2022).

Mechanism of Action

Target of Action

Pam3-Cys-Ala-Gly, also known as 2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]acetic acid or S-(2,3-Bis(palmitoyloxy)propyl)-N-palmitoylcysteinyl-alanyl-glycine, is a synthetic bacterial lipopeptide . It primarily targets macrophages and B cells , acting as a potent activator .

Mode of Action

The compound interacts with Toll-like receptor 2 (TLR2) to induce an antimicrobial pathway . This interaction triggers the upregulation of the vitamin D receptor and the induction of the antimicrobial peptide cathelicidin, ultimately resulting in the killing of intracellular Mycobacterium tuberculosis .

Biochemical Pathways

The activation of TLR2 by Pam3-Cys-Ala-Gly leads to the induction of an antimicrobial pathway. This pathway involves the upregulation of the vitamin D receptor and the induction of the antimicrobial peptide cathelicidin . The downstream effects include the activation of macrophages and B cells, leading to an enhanced immune response .

Pharmacokinetics

It’s known that macrophages efficiently take up this compound

Result of Action

The result of Pam3-Cys-Ala-Gly’s action is the activation of macrophages and B cells, leading to an enhanced immune response . In vitro studies with human macrophages have shown that this compound triggers the release of significantly higher levels of TNF, IL-12, and IL-10 than controls .

Action Environment

The action of Pam3-Cys-Ala-Gly can be influenced by various environmental factors. For instance, the formulation and delivery of the compound can affect its efficacy

Properties

IUPAC Name

2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H111N3O9S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-54(63)62-53(59(69)61-51(4)58(68)60-47-55(64)65)50-72-49-52(71-57(67)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)48-70-56(66)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h51-53H,5-50H2,1-4H3,(H,60,68)(H,61,69)(H,62,63)(H,64,65)/t51-,52?,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELKZHAKCJIPSL-JYHYCRSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(C)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](C)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H111N3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50922566
Record name N-{2-[(3-{[2,3-Bis(hexadecanoyloxy)propyl]sulfanyl}-1-hydroxy-2-[(1-hydroxyhexadecylidene)amino]propylidene)amino]-1-hydroxypropylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1038.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117858-54-5
Record name N-Palmitoyl-5,6-dipalmitoylcysteinyl-alanyl-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117858545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(3-{[2,3-Bis(hexadecanoyloxy)propyl]sulfanyl}-1-hydroxy-2-[(1-hydroxyhexadecylidene)amino]propylidene)amino]-1-hydroxypropylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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